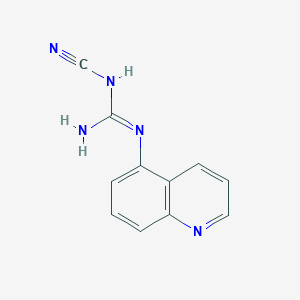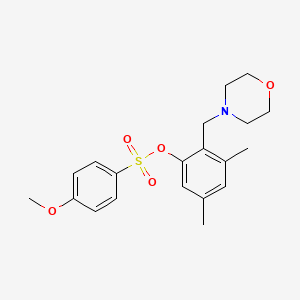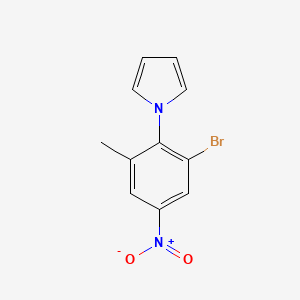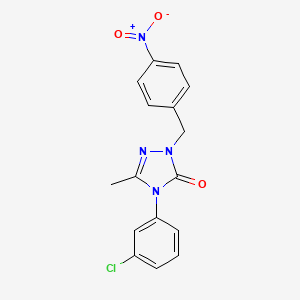
(E)-2-cyano-1-(quinolin-5-yl)guanidine
Overview
Description
Quinoline derivatives are an important group of compounds with rich and diverse biological activities . They incorporate the quinoline moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol .
Synthesis Analysis
Quinoline derivatives can be prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Molecular Structure Analysis
The quinoline moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
In a typical reaction involving quinoline derivatives, the phenolic group was protected via reaction with chloro(methoxy)methane to yield a derivative. Subsequent reaction of the last compound with various 2-nitrobenzaldehydes in the presence of sodium hydride yielded derivatives .Scientific Research Applications
Guanidine Derivatives in Therapeutics
Guanidine derivatives, including those similar to "(E)-2-cyano-1-(quinolin-5-yl)guanidine," are crucial in developing therapeutic agents for various diseases. These compounds are known for their significant biological activities and are used in designing drugs targeting the central nervous system, as anti-inflammatory agents, and as chemotherapeutic agents among others. Their role in drug design is underscored by their diverse chemical, biochemical, and pharmacological properties, making them integral in novel drug development (Sa̧czewski & Balewski, 2009; Rauf, Din, & Badshah, 2014).
Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives serve as a foundational scaffold in medicinal chemistry, particularly in developing anticancer and antimicrobial agents. Their vast range of biological activities, including antimalarial, antimicrobial, and antifungal properties, highlights the therapeutic potential of quinoline-based compounds. The development of greener, non-toxic methods to synthesize these compounds further emphasizes their significance in future drug discovery efforts (Nainwal et al., 2019; Verma, Quraishi, & Ebenso, 2020).
Bioactive Quinoline and Quinazoline Alkaloids
The exploration of quinoline and quinazoline alkaloids has revealed a range of bioactive compounds with significant therapeutic effects, including antitumor, antimalarial, and antibacterial activities. These findings underscore the potential of quinoline alkaloids in antimalarial and anticancer drug development, opening new avenues for discovering more effective treatments (Shang et al., 2018).
Synthesis and Biological Activity of Guanidine-Benzazoles
The synthesis of 2-guanidinobenzazoles and their derivatives illustrates the versatility and potential of guanidine-containing molecules in medicinal chemistry. These compounds exhibit a variety of pharmacological activities, making them candidates for developing therapeutic agents targeting cytotoxicity, cell proliferation inhibition, and other biological processes (Rosales-Hernández et al., 2022).
Quinoline as a Privileged Scaffold in Cancer Therapy
Quinoline-based compounds are pivotal in cancer therapy, with several derivatives undergoing clinical investigation for their anticancer properties. The diversity of mechanisms through which these compounds exert their effects, such as inhibiting cell growth and inducing apoptosis, highlights the quinoline scaffold's significance in designing new anticancer drugs (Musioł, 2017; Ajani, Iyaye, & Ademosun, 2022).
Mechanism of Action
Future Directions
Compounds containing the quinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
1-cyano-2-quinolin-5-ylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-7-15-11(13)16-10-5-1-4-9-8(10)3-2-6-14-9/h1-6H,(H3,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVFKJPOYOQXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C(N)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-1-(quinolin-5-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide](/img/structure/B3038350.png)

![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)
![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)

![2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole](/img/structure/B3038357.png)
![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038361.png)
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)
![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)
![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)

